molecular formula C12H12FNO4 B1304761 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 497163-88-9

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B1304761
CAS No.: 497163-88-9
M. Wt: 253.23 g/mol
InChI Key: ZQKMWRGUSKTUKM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid is an organic compound that features a fluorobenzoyl group attached to a hydroxypyrrolidine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with pyrrolidine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and reduce impurities. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism by which 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxypyrrolidine moiety may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to the combination of the fluorobenzoyl and hydroxypyrrolidine carboxylic acid moieties. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c13-8-3-1-7(2-4-8)11(16)14-6-9(15)5-10(14)12(17)18/h1-4,9-10,15H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKMWRGUSKTUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379027
Record name 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497163-88-9
Record name 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 497163-88-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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